Olmesartan medoxomil (CAS: 144689-63-4) is an orally bioavailable prodrug of the angiotensin II receptor blocker (ARB) olmesartan. Classified as a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high membrane permeability but extremely low aqueous solubility (<7.75 μg/mL). The medoxomil ester moiety is specifically engineered to overcome the poor gastrointestinal absorption of the active free acid. Upon absorption, it undergoes rapid ester hydrolysis to release the active olmesartan moiety. For industrial procurement and formulation, its critical quality attributes (CQAs) revolve around managing its poor solubility through advanced dispersion techniques and mitigating its susceptibility to premature, pH-dependent hydrolysis during manufacturing and storage [1].
Procuring the active free acid (olmesartan) instead of the medoxomil prodrug results in formulation failure for oral solid dosages due to the free acid's severe lack of lipophilicity and membrane permeability. Furthermore, substituting olmesartan medoxomil with first-generation ARBs like losartan compromises receptor binding potency and duration of action, as olmesartan exhibits insurmountable AT1 receptor antagonism with significantly slower dissociation rates. From a processability standpoint, treating olmesartan medoxomil as a standard, stable API leads to severe degradation; the medoxomil ester is highly sensitive to alkaline environments and moisture, meaning that generic formulation workflows utilizing basic excipients will trigger premature hydrolysis and API loss prior to administration[1].
The medoxomil ester group is critical for the oral delivery of olmesartan. While the active free acid exhibits negligible gastrointestinal absorption due to low lipophilicity, the esterified olmesartan medoxomil achieves an absolute oral bioavailability of approximately 26%. This structural modification drastically increases membrane permeability, ensuring therapeutic plasma concentrations that cannot be achieved by formulating the free acid directly [1].
| Evidence Dimension | Absolute oral bioavailability |
| Target Compound Data | ~26% (Olmesartan medoxomil) |
| Comparator Or Baseline | Negligible/Poor (Olmesartan free acid) |
| Quantified Difference | Clinically viable absorption vs. formulation failure |
| Conditions | In vivo oral administration |
Justifies the procurement of the specific medoxomil prodrug form over the active moiety for all oral solid dose manufacturing.
Olmesartan medoxomil is highly susceptible to aqueous hydrolysis, converting prematurely to olmesartan acid. This degradation follows zero-order kinetics and is highly pH-dependent. In a pH 6.0 buffer, approximately 60% of dissolved olmesartan medoxomil hydrolyzes within 28 hours, and it undergoes almost complete hydrolysis under basic conditions. Consequently, stable pharmaceutical compositions require excipients with a pH of less than 8.0 (measured in a 1% aqueous solution) to prevent API degradation during shelf-life [REFS-1, REFS-2].
| Evidence Dimension | API Hydrolysis Rate (Conversion to Olmesartan) |
| Target Compound Data | ~60% conversion in 28 hours at pH 6.0; near 100% at basic pH |
| Comparator Or Baseline | ~18% conversion in 28 hours at pH 1.2 |
| Quantified Difference | >3-fold increase in degradation rate from highly acidic to near-neutral/basic conditions |
| Conditions | Aqueous buffer solutions over 28 hours at 37°C |
Dictates strict procurement criteria for excipients, explicitly excluding alkaline diluents to maintain API integrity.
Olmesartan (the active metabolite) demonstrates exceptional binding affinity and insurmountable antagonism at the human AT1 receptor compared to older ARBs. In competitive binding assays utilizing [3H]olmesartan, unlabelled olmesartan was approximately 474 times more potent at displacing the radioligand than losartan. Furthermore, olmesartan exhibits a much slower receptor dissociation half-life (72 minutes) compared to other in-class alternatives, contributing to its sustained antihypertensive efficacy [1].
| Evidence Dimension | Relative binding potency (displacement of [3H]olmesartan) |
| Target Compound Data | Baseline high potency (IC50 in low nanomolar range) |
| Comparator Or Baseline | Losartan (~474 times less potent) |
| Quantified Difference | 474-fold higher binding potency for olmesartan |
| Conditions | In vitro competitive binding assay in CHO-hAT1 cells |
Validates the selection of olmesartan medoxomil for formulations where greater receptor blockade and longer duration of action are required compared to benchmark ARBs.
As a BCS Class II compound, olmesartan medoxomil suffers from extremely poor aqueous solubility (<7.75 μg/mL), which rate-limits its bioavailability. Advanced formulation techniques, such as nanomilling into nanosuspensions, drastically improve its dissolution profile. In in-vitro diffusion studies, a liquid nanosuspension achieved 80.75% drug diffusion within 8 hours, compared to only 43.2% for a plain drug suspension, representing nearly a two-fold increase in diffusion efficiency [1].
| Evidence Dimension | In-vitro drug diffusion (8 hours) |
| Target Compound Data | 80.75% (Nanosuspension formulation) |
| Comparator Or Baseline | 43.2% (Plain API suspension) |
| Quantified Difference | ~1.87-fold increase in drug diffusion |
| Conditions | In-vitro diffusion study over 8 hours |
Highlights that procuring this API necessitates parallel investment in solubility-enhancing processing technologies (e.g., nanomilling, cyclodextrin complexation) to achieve target clinical efficacy.
Due to the medoxomil ester's ability to boost oral bioavailability to ~26% (compared to the non-absorbable free acid), this compound is the mandatory API choice for manufacturing nanomolar-affinity oral ARB tablets. Its insurmountable AT1 receptor antagonism makes it ideal for once-daily dosing regimens [1].
Because of its extremely low aqueous solubility (<7.75 μg/mL, BCS Class II), olmesartan medoxomil is a prime candidate for advanced formulation pipelines, including lyophilized nanosuspensions, solid lipid nanoparticles, and hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes, which are required to maximize dissolution and absorption [2].
Given the zero-order, pH-dependent hydrolysis of the medoxomil ester, this API is specifically utilized in tightly controlled manufacturing environments where alkaline excipients are strictly excluded. Formulators must pair this API with acidic or neutral diluents (pH < 8) to prevent premature conversion to olmesartan acid during shelf-life [3].
Irritant;Health Hazard